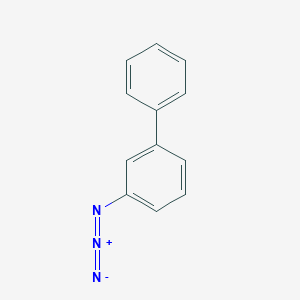

1-azido-3-phenylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1’-Biphenyl, 3-azido-: is an organic compound that features a biphenyl structure with an azido group attached to the third position of one of the phenyl rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-azido- can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromo-1,1’-biphenyl with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 1,1’-Biphenyl, 3-azido- may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Biphenyl, 3-azido- undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products:

Reduction: 3-Amino-1,1’-biphenyl.

Substitution: Various substituted biphenyl derivatives.

Cycloaddition: 1,2,3-Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Cross-Linking Agents:

1-Azido-3-phenylbenzene is utilized as a cross-linking agent in polymer chemistry. Azides can undergo thermal or photochemical reactions to form stable covalent bonds, enhancing the mechanical properties and thermal stability of polymers. For instance, azido-functionalized polymers have been shown to improve the performance of organic photovoltaics by maintaining higher power conversion efficiencies under thermal stress compared to non-crosslinked counterparts .

Energetic Materials:

The compound has been investigated for its potential use in energetic materials. Azides are known for their high energy content and can be used in the development of propellants and explosives. Research indicates that polymers with azido groups can serve as binders in composite propellants, contributing to both structural integrity and energy density .

Medicinal Chemistry Applications

Drug Development:

In medicinal chemistry, this compound has been explored as a precursor for synthesizing novel pharmaceutical compounds. Its azide functionality allows for further derivatization, which can lead to the development of new drugs with specific biological activities. For example, derivatives of azido compounds have been synthesized as potential photoaffinity probes for studying dopamine transporters, which are relevant in the treatment of attention-deficit hyperactivity disorder (ADHD) .

Photoaffinity Labeling:

The compound serves as a photoaffinity labeling agent due to its ability to form covalent bonds upon UV irradiation. This property is exploited in biological studies to label proteins selectively within complex mixtures. The azide group can react with various biomolecules, allowing researchers to track protein interactions and localizations within cells .

Analytical Applications

Detection of Impurities:

this compound is also significant in analytical chemistry, particularly in the detection of azido impurities in pharmaceutical formulations. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify azido impurities in drugs like losartan and irbesartan. These methods are crucial for ensuring drug safety and compliance with regulatory standards .

Wirkmechanismus

The mechanism of action of 1,1’-Biphenyl, 3-azido- primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, the azido group can be used for bioorthogonal labeling, where it reacts with alkynes to form stable triazole linkages. This reaction is highly specific and does not interfere with native biological processes, making it a powerful tool for studying biomolecular interactions.

Vergleich Mit ähnlichen Verbindungen

4’-Azidomethyl-1,1’-biphenyl: Similar structure with the azido group at a different position.

3-Azido-1,1’-biphenyl-2-carboxylic acid: Contains an additional carboxylic acid group.

3-Azido-1,1’-biphenyl-2-carbonitrile: Contains an additional nitrile group.

Uniqueness: 1,1’-Biphenyl, 3-azido- is unique due to the position of the azido group, which influences its reactivity and the types of reactions it can undergo. The specific placement of the azido group allows for selective functionalization and the creation of diverse derivatives. This compound’s versatility makes it a valuable intermediate in various synthetic applications.

Eigenschaften

CAS-Nummer |

14213-01-5 |

|---|---|

Molekularformel |

C12H9N3 |

Molekulargewicht |

195.22 g/mol |

IUPAC-Name |

1-azido-3-phenylbenzene |

InChI |

InChI=1S/C12H9N3/c13-15-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |

InChI-Schlüssel |

RFTRNOXIKPDOOK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N=[N+]=[N-] |

Synonyme |

3-Azido-1,1'-biphenyl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.